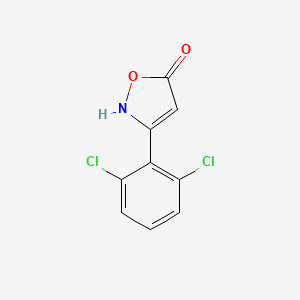

3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol

Description

Context of Oxazole (B20620) Heterocycles in Chemical Biology and Organic Synthesis

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the fields of chemical biology and organic synthesis. nih.gov This structural motif is present in a multitude of natural products and has been integral to the development of numerous commercially available drugs. ijpca.orgijpca.org The versatility of the oxazole core allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. rsc.org

In the realm of organic synthesis, oxazoles serve as valuable intermediates for the construction of more complex molecules. rsc.org Their stability and predictable reactivity make them reliable building blocks in multi-step synthetic pathways. Various synthetic methodologies have been developed for the efficient construction of the oxazole ring, attesting to its importance in the synthetic chemist's toolkit. rsc.org

From a chemical biology perspective, the oxazole moiety is recognized for its ability to engage in various biological interactions. It can act as a bioisostere for other functional groups, such as esters and amides, offering improved metabolic stability. The nitrogen and oxygen atoms within the ring can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. The diverse biological activities associated with oxazole-containing compounds are extensive and include anti-inflammatory, antimicrobial, and anticancer properties. ijpca.orgnih.gov

Significance of Dichlorophenyl Substitution Patterns in Heterocyclic Chemistry

The incorporation of a dichlorophenyl group onto a heterocyclic core, as seen in 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol, is a common strategy in medicinal chemistry to modulate a compound's biological profile. The position of the chlorine atoms on the phenyl ring—in this case, the 2,6-substitution pattern—has profound implications for the molecule's steric and electronic properties.

The two chlorine atoms are electron-withdrawing, which can significantly alter the electron density of the attached heterocyclic ring system. This electronic perturbation can influence the molecule's reactivity and its ability to interact with biological targets. Furthermore, the presence of chlorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes.

The 2,6-disubstitution pattern, in particular, introduces significant steric hindrance. This can lock the phenyl ring in a specific conformation relative to the oxazole ring, which can be crucial for selective binding to a target protein. This conformational restriction can lead to higher potency and selectivity for a desired biological effect. The 2,6-dichlorophenyl motif is found in a number of biologically active compounds, where it is often key to their mechanism of action. researchgate.net

Overview of Research Trajectories for this compound and Analogs

While specific research on this compound is not widely documented, the research trajectories for its analogs and related compounds offer a clear roadmap for future investigations. The primary focus of such research would likely be in the realm of medicinal chemistry, with an emphasis on discovering novel therapeutic agents.

A key research direction would involve the synthesis and biological evaluation of a library of analogs. This would likely include modifications at several positions:

The Oxazole Ring: The hydroxyl group at the 5-position of the oxazole ring is a prime site for modification. It could be converted to ethers, esters, or other functional groups to explore the impact on activity and physicochemical properties.

The Dichlorophenyl Ring: While the 2,6-dichloro substitution is a key feature, analogs with other substitution patterns (e.g., 3,4-dichloro) or different halogen atoms could be synthesized to probe the structure-activity relationship.

Other Positions: Further substitutions on the oxazole ring, if synthetically feasible, could also be explored.

The biological evaluation of these analogs would likely span a range of therapeutic areas, given the broad spectrum of activities associated with oxazole-containing compounds. Initial screenings would likely focus on areas where related compounds have shown promise, such as anti-inflammatory, anticancer, and antimicrobial assays. For instance, various 3-aryl-isoxazole derivatives have been investigated for their potential as antineoplastic agents. nih.gov

The following interactive table illustrates the kind of data that would be generated in such a research program, based on hypothetical analogs of this compound.

| Compound ID | Structure | Modification | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| Analog-1 | 3-(2,6-Dichlorophenyl)-5-methoxy-1,2-oxazole | -OH replaced with -OCH3 | 15.2 (Anti-inflammatory) |

| Analog-2 | 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol | 2,6-dichloro replaced with 3,4-dichloro | 8.7 (Anticancer) |

| Analog-3 | 3-(2,6-Dichlorophenyl)-5-ethoxy-1,2-oxazole | -OH replaced with -OC2H5 | 12.5 (Anti-inflammatory) |

| Analog-4 | 3-(2-Chloro-6-fluorophenyl)-1,2-oxazol-5-ol | One Cl replaced with F | 22.1 (Antimicrobial) |

Further research would also likely involve computational studies, such as molecular docking, to predict how these compounds might bind to specific biological targets. This in silico work can help to rationalize observed activities and guide the design of more potent and selective analogs.

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO2 |

|---|---|

Molecular Weight |

230.04 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-2-1-3-6(11)9(5)7-4-8(13)14-12-7/h1-4,12H |

InChI Key |

GRIBTPHWUWKRAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=O)ON2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 3 2,6 Dichlorophenyl 1,2 Oxazol 5 Ol Analogs

Influence of Oxazole (B20620) Ring Substitutions on Biological and Chemical Activity

The 1,2-oxazole (isoxazole) ring is a versatile five-membered heterocycle whose substitution pattern plays a critical role in determining the biological activity of its derivatives. nih.govnih.gov The tautomeric nature of the 5-ol group, allowing it to exist as the 5-hydroxyisoxazole or the isoxazol-5(4H)-one form, adds another layer of complexity and opportunity for molecular interactions, particularly hydrogen bonding. acs.org

Research into isoxazol-5-one analogs has revealed that this core structure is a key element for activity and that modifications can shift target selectivity. For instance, in a series of sirtuin inhibitors based on the cambinol (B1668241) scaffold, replacing a pyrazolone (B3327878) ring with an isoxazol-5-one ring reversed the isoform selectivity. Analogs featuring a hydrogen-bond donor on a pyrazolone ring showed selectivity for the SIRT1 enzyme, whereas an isoxazol-5-one analog, which acts as a hydrogen bond acceptor, displayed a 15.4-fold selectivity for the SIRT2 enzyme. acs.org This highlights the profound impact of the heterocyclic core's electronic and hydrogen-bonding properties on molecular recognition.

| Compound Class | Heterocyclic Core | Key Feature | Observed Selectivity |

|---|---|---|---|

| Cambinol Analog 1 | Pyrazolone | Hydrogen-bond donor | >7.8-fold for SIRT1 |

| Cambinol Analog 2 | Isoxazol-5-one | Hydrogen-bond acceptor | >15.4-fold for SIRT2 |

Impact of Dichlorophenyl Moiety Substitution Pattern and Stereochemistry

The substitution pattern on the phenyl ring is a well-established determinant of biological activity in many drug classes. For 3-phenyl-1,2-oxazole derivatives, the presence and positioning of chlorine atoms on the phenyl group significantly influence the compound's properties and efficacy. The 2,6-dichloro substitution pattern is particularly noteworthy. The two chlorine atoms at the ortho positions create significant steric hindrance, which can lock the phenyl ring in a specific, non-coplanar orientation relative to the isoxazole (B147169) ring. This fixed conformation can be crucial for fitting into the binding pocket of a biological target.

| Compound Class / Target | Substitution Pattern | Observed Biological Activity |

|---|---|---|

| FXR Agonist | 2,6-dichloro | Potent receptor agonism |

| Antifungal Stilbene Derivatives | 3,4-dichloro | Activity against Botrytis cinerea |

| Anticancer Isoxazole Derivatives | 2,4-dichloro | Activity against MDA-MB 231 cells |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological function. For analogs of 3-(2,6-dichlorophenyl)-1,2-oxazol-5-ol, the spatial relationship between the dichlorophenyl ring and the isoxazole ring is a critical parameter for molecular recognition by target proteins.

X-ray crystallography studies of closely related analogs provide significant insight into this relationship. The crystal structure of N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate reveals that the molecule is not planar. nih.gov A key finding from this analysis is the dihedral angle between the plane of the 2,6-dichlorophenyl ring and the plane of the isoxazole ring, which was determined to be 59.10°. nih.gov

This large dihedral angle indicates a significant twist between the two ring systems. This twisted conformation is a direct result of the steric hindrance caused by the two ortho-chlorine atoms on the phenyl ring, which prevents free rotation around the C-C bond connecting the two rings. This restricted conformation pre-organizes the molecule into a specific shape, potentially reducing the entropic penalty upon binding to a receptor and leading to higher affinity. The presence of an ortho-chloro substituent has been noted in other heterocyclic systems to not cause a significant change in the conformation of the adjacent ring itself, but rather to influence the orientation between the rings. asianpubs.org This fixed spatial arrangement of the phenyl and isoxazole moieties is a defining characteristic that dictates how these molecules present their functional groups to a binding site, thereby playing a fundamental role in their biological activity.

| Compound | Key Conformational Feature | Value | Implication |

|---|---|---|---|

| N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Dihedral angle between dichlorophenyl and isoxazole rings | 59.10° | Significant twist, leading to a rigid, non-planar conformation essential for molecular recognition. |

Mechanistic Studies and Biological Target Engagement of 3 2,6 Dichlorophenyl 1,2 Oxazol 5 Ol

Elucidation of Molecular Mechanisms Governing Biological Responses

Currently, there is a notable absence of published research detailing the specific molecular mechanisms through which 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol elicits biological responses. While the isoxazole (B147169) scaffold is a component of various biologically active molecules, the specific effects of the 2,6-dichlorophenyl substitution at the 3-position and the hydroxyl group at the 5-position of the oxazole (B20620) ring have not been characterized.

Identification and Characterization of Protein Interactions

There is no specific information available in scientific databases detailing the direct protein interactions or binding partners of this compound.

Enzyme Inhibition Kinetics and Specificity

Data regarding the enzyme inhibition kinetics and specificity of this compound are not present in the available literature. While related dichlorophenyl-containing compounds have been investigated as enzyme inhibitors, this specific molecule has not been the subject of such studies.

Receptor Binding Profiling and Ligand-Target Interactions

Comprehensive receptor binding profiling and specific ligand-target interaction studies for this compound have not been reported. The affinity and selectivity of this compound for various receptors remain undetermined.

Modulation of Cellular Signaling Pathways by Oxazole Derivatives

While some oxazole derivatives are known to modulate cellular signaling pathways, there is no available research that specifically investigates the effects of this compound on any particular signaling cascade. The impact of this compound on cellular signaling remains an uninvestigated area.

In Vitro Metabolic Fate and Bioactivation Studies

Detailed studies on the in vitro metabolic fate and potential for bioactivation of this compound are absent from the scientific literature.

Cytochrome P450-Mediated Transformations

There is no specific data available concerning the metabolism of this compound by cytochrome P450 (CYP) enzymes. The role of specific CYP isozymes in the potential transformation of this compound has not been elucidated.

Glutathione (B108866) Conjugation Mechanisms

The biotransformation of xenobiotics, including the synthetic compound this compound, often involves conjugation with endogenous molecules to facilitate their elimination from the body. One of the most significant of these conjugation reactions is the formation of adducts with the tripeptide glutathione (GSH). This process, which can occur either non-enzymatically or be catalyzed by glutathione S-transferases (GSTs), serves as a critical detoxification pathway by converting reactive electrophilic species into more water-soluble and readily excretable metabolites.

While direct mechanistic studies on the glutathione conjugation of this compound are not extensively documented in the public domain, plausible mechanisms can be inferred from research on structurally related compounds, particularly those containing an isoxazole ring. The metabolic fate of isoxazole-containing molecules can be complex, sometimes involving metabolic activation to form reactive intermediates that are subsequently trapped by glutathione.

Research into the biotransformation of other isoxazole derivatives has revealed that the isoxazole ring itself can be a site of metabolic activity. nih.gov For instance, studies on certain 3,4-unsubstituted isoxazoles have demonstrated a novel bioactivation pathway initiated by the enzymatic cleavage of the isoxazole ring. nih.gov This cleavage can result in the formation of an α-cyanoenol intermediate, which may then undergo further reactions to form a Michael acceptor that readily conjugates with glutathione. nih.gov

Furthermore, investigations into isoxazole-containing Bromodomain and Extra-Terminal Domain (BET) inhibitors have shown that metabolic activation can also occur on other parts of the molecule, such as an adjacent phenyl ring. nih.gov Initial hydroxylation of the phenyl group can lead to the formation of reactive quinone species. nih.gov These electrophilic intermediates are then susceptible to nucleophilic attack by the thiol group of glutathione, leading to the formation of stable glutathione adducts. nih.gov

Given the structure of this compound, several potential pathways for glutathione conjugation can be hypothesized:

Direct Nucleophilic Aromatic Substitution (SNAr): Although less likely due to the electron-donating nature of the hydroxyl group on the oxazole ring, it is conceivable that under certain metabolic conditions, one of the chlorine atoms on the dichlorophenyl ring could be displaced by the thiolate anion of glutathione. This type of reaction is a known mechanism for glutathione conjugation of some aromatic compounds.

Oxidative Activation of the Dichlorophenyl Ring: A more probable pathway involves the initial oxidation of the dichlorophenyl ring by cytochrome P450 enzymes to form an epoxide or a quinone-imine intermediate. These reactive electrophiles would then be readily detoxified by conjugation with glutathione.

Metabolic Opening of the 1,2-oxazole Ring: Drawing parallels from other isoxazole-containing compounds, it is possible that this compound could undergo enzymatic ring opening. The resulting intermediate, likely a reactive species, would then be a substrate for glutathione conjugation.

The table below summarizes the potential types of glutathione adducts that could be formed from this compound based on these hypothesized metabolic activation pathways. It is important to note that the formation of these adducts has not been experimentally confirmed for this specific compound and is based on analogies with the metabolism of other structurally related molecules.

| Proposed Metabolic Pathway | Reactive Intermediate | Potential Glutathione Adduct Structure |

| Direct Nucleophilic Aromatic Substitution | Not applicable | Glutathione linked directly to the phenyl ring in place of a chlorine atom |

| Oxidative Activation of Phenyl Ring | Epoxide or Quinone-imine | Glutathione linked to the phenyl ring at the site of oxidation |

| Isoxazole Ring Opening | Ring-opened reactive species | Glutathione adducted to a fragment of the original oxazole ring |

Further research, including in vitro metabolic studies with liver microsomes and in vivo studies, would be necessary to definitively elucidate the precise mechanisms of glutathione conjugation for this compound and to identify the specific structures of the resulting metabolites.

Computational and Theoretical Chemistry Studies on 3 2,6 Dichlorophenyl 1,2 Oxazol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. asianpubs.org By calculating the electron density, DFT can determine a molecule's geometry, energy, and other electronic properties. For a compound like 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize its molecular geometry and predict its reactivity. asianpubs.orgijstr.org However, specific studies applying DFT to this compound to determine its electronic structure and reactivity parameters are not available in the searched literature.

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. asianpubs.org Analysis of the HOMO-LUMO gap for this compound would provide insights into its kinetic stability and potential for electronic excitation. nih.gov Regrettably, specific HOMO-LUMO energy values and analyses for this compound have not been reported in the available literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic view of molecular behavior and interactions, which is particularly useful in fields like drug discovery.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com It is commonly used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. nih.gov A docking study of this compound would involve placing it into the binding site of a specific protein to calculate a binding score (e.g., in kcal/mol), which indicates the strength of the interaction. ajchem-a.com This could help identify potential biological targets for the compound. However, published molecular docking studies featuring this compound as the ligand could not be located.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide information on the time-dependent behavior of a molecular system. ajchem-a.com By simulating the movements of atoms and molecules over time, MD can be used to study the conformational stability of a compound and the dynamics of its interaction with a biological target. ajchem-a.com An MD simulation of this compound, potentially in a complex with a protein identified through docking, would reveal the stability of the binding pose and the key interactions over a simulated period. Such specific simulation studies for this compound have not been found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in medicinal chemistry to correlate the structural or physicochemical properties of a series of compounds with their biological activities. dmed.org.ua This approach is instrumental in drug design for predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanisms of action. dmed.org.uamdpi.com For a series of isoxazole (B147169) derivatives including this compound, QSAR studies can provide predictive insights into their potential therapeutic effects, such as anticancer or antimicrobial activities. espublisher.comresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. mdpi.com For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be employed to build models based on the three-dimensional steric and electrostatic fields surrounding the molecules. nih.gov The resulting model's predictive power is then rigorously validated using internal and external test sets of compounds. mdpi.com A successful QSAR model can then be used to screen virtual libraries of related compounds to identify new candidates with potentially enhanced activity before their synthesis. dmed.org.ua

Table 1: Illustrative Data for a QSAR Model of Isoxazole Derivatives Note: This table contains hypothetical data for illustrative purposes.

| Compound | R-Group | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted IC₅₀ (µM) |

| 1 | 2,6-dichloro | 3.1 | 2.5 | 5.2 |

| 2 | 4-nitro | 2.5 | 4.8 | 8.1 |

| 3 | 3-methoxy | 2.2 | 1.9 | 12.5 |

| 4 | H | 1.9 | 1.5 | 25.0 |

Investigation of Tautomerism and Isomerization in Oxazole (B20620) Systems

The 1,2-oxazol-5-ol ring system, present in this compound, is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Such compounds can primarily exist in keto-enol forms. nih.gov The "oxazol-5-ol" nomenclature denotes the enol tautomer, but it can exist in equilibrium with its keto tautomer, 3-(2,6-Dichlorophenyl)isoxazol-5(4H)-one. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating these tautomeric equilibria. orientjchem.org By calculating the total electronic energies of each tautomer, researchers can predict which form is more stable under different conditions. orientjchem.orgresearchgate.net These calculations are typically performed for the molecule in the gaseous phase and in various solvents to simulate different chemical environments, as solvent polarity can shift the equilibrium. orientjchem.org The transition state connecting the tautomers can also be modeled to determine the energy barrier for interconversion.

For this compound, DFT calculations would involve optimizing the geometry of both the enol and keto forms and then computing their relative energies. The electron-withdrawing nature of the 2,6-dichlorophenyl substituent would be a key factor in these calculations. The results of such studies indicate the predominant tautomeric form, providing essential information for understanding its interaction with biological targets. researchgate.net

Table 2: Hypothetical Relative Energies of Tautomers of this compound Calculated using DFT (B3LYP/6-31G) method. Energies are relative to the most stable tautomer.*

| Tautomer Form | Phase | Relative Energy (kcal/mol) | Predicted Stability |

| Enol (oxazol-5-ol) | Gas | 0.00 | Most Stable |

| Keto (isoxazol-5(4H)-one) | Gas | +4.5 | Less Stable |

| Enol (oxazol-5-ol) | Water | 0.00 | Most Stable |

| Keto (isoxazol-5(4H)-one) | Water | +2.8 | Less Stable |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic properties and aiding in the structural characterization of molecules like this compound. By correlating computed spectra with experimental data, chemists can confirm molecular structures and gain deeper insights into their electronic and vibrational properties.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of organic molecules. nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net These predicted spectra can be compared with experimentally measured UV-Vis spectra to validate the calculations and assign the observed electronic transitions, often described in terms of transitions between molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com

NMR Spectroscopy: Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. researchgate.net The geometry of the molecule is first optimized, typically using DFT, and then methods like the Gauge-Including Atomic Orbital (GIAO) are used to calculate the NMR shielding tensors. The calculated values are often scaled and compared against experimental data to confirm the proposed structure and aid in the assignment of complex spectra.

Vibrational Spectroscopy (FT-IR): The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. sci-hub.se These calculations produce a set of vibrational modes and their corresponding frequencies, which correlate to the absorption peaks in an experimental IR spectrum. nih.gov Due to approximations in the theoretical models, calculated frequencies are often systematically higher than experimental ones, and a scaling factor is typically applied to improve the correlation. sci-hub.se This combined experimental and theoretical approach is powerful for assigning specific vibrational modes to observed IR bands.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table contains hypothetical data for illustrative purposes.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Assignment |

| UV-Vis (λmax) | 285 nm | 288 nm | π → π* transition |

| ¹³C NMR (δ) | 165.2 ppm | 164.8 ppm | C=O (keto form) |

| ¹H NMR (δ) | 10.5 ppm | 10.3 ppm | O-H (enol form) |

| FT-IR (ν) | 1720 cm⁻¹ | 1715 cm⁻¹ | C=O stretch (keto form) |

| FT-IR (ν) | 3400 cm⁻¹ | 3380 cm⁻¹ | O-H stretch (enol form) |

Applications of 3 2,6 Dichlorophenyl 1,2 Oxazol 5 Ol As a Research Tool and in Chemical Biology

Utility as Biochemical Probes for Studying Biological Processes

Biochemical probes are essential tools for elucidating the function of proteins and interrogating biological pathways. The utility of a compound as a probe is dependent on its ability to interact with a biological target specifically and report on that interaction. For the isoxazole (B147169) scaffold, derivatives have been designed as probes for enzymes like histone deacetylases (HDACs). For instance, isoxazole-based diazide probes have been synthesized and evaluated for their ability to inhibit HDAC3 and HDAC8, demonstrating low nanomolar activity. nih.gov These probes are designed for Photoaffinity Labeling to identify target engagement within cells. nih.gov While 3-(2,6-dichlorophenyl)-1,2-oxazol-5-ol itself has not been explicitly documented as a biochemical probe, its core structure is amenable to the chemical modifications necessary for such applications, such as the introduction of reporter tags or photo-cross-linking groups.

Scaffold Design in the Discovery of Novel Chemical Entities

The 3-(2,6-dichlorophenyl)isoxazole moiety serves as a valuable scaffold in the design of new therapeutic agents. The dichlorophenyl group can engage in hydrophobic and halogen-bonding interactions within protein binding pockets, while the isoxazole ring acts as a versatile linker and bioisosteric replacement for other functional groups, such as amides. nih.govmdpi.com

The rational design of analogs based on a core scaffold is a cornerstone of modern drug discovery. The 3-(2,6-dichlorophenyl)isoxazole core has been central to the development of potent and selective farnesoid X receptor (FXR) agonists. nih.gov In one notable example, researchers developed LY2562175, a complex molecule incorporating this scaffold. The synthesis involved coupling a 3-(2,6-dichlorophenyl)isoxazole-4-yl)methanol intermediate with a piperidinyl-indole moiety. nih.gov This rationally designed agent demonstrated robust lipid-modulating properties in preclinical models, validating FXR as a target for dyslipidemia. nih.gov The synthesis of such complex analogs highlights the chemical tractability of the isoxazole core, allowing for systematic exploration of structure-activity relationships (SAR).

Table 1: Selected Analogs Based on the 3-(2,6-Dichlorophenyl)isoxazole Scaffold

| Compound Name | Target | Therapeutic Area |

|---|

This table showcases an example of a complex analog built upon the core scaffold.

Phenotypic screening, which assesses a compound's effect on cellular or organismal phenotype without a preconceived target, is a powerful strategy for discovering first-in-class medicines. Chemical libraries for high-throughput screening (HTS) are often built around "privileged structures"—scaffolds known to bind to multiple biological targets. nih.gov The isoxazole ring is considered one such structure. nih.gov Compounds containing the 3-(2,6-dichlorophenyl)isoxazole core, such as various carboxamide derivatives, are commercially available and frequently included in screening libraries used by chemical biology and drug discovery organizations. nih.gov Their presence in these libraries allows for unbiased screening against a multitude of disease models and biological assays to identify novel activities.

Contributions to Mechanistic Organic Chemistry Research

The synthesis of substituted isoxazoles, including structures related to this compound, often involves classic organic reactions that are subjects of mechanistic study. The most common route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. google.comnih.gov The generation of the nitrile oxide intermediate, typically from an aldoxime via oxidation or from a hydroximoyl chloride via base-induced elimination, and the regioselectivity of its subsequent cycloaddition are of significant mechanistic interest. google.comnih.gov Studies focusing on the synthesis of 3,4,5-trisubstituted isoxazoles, for example, investigate the influence of solvents and bases on reaction pathways and selectivity, contributing to a deeper understanding of these fundamental transformations. nih.gov

Future Research Directions and Unexplored Avenues for 3 2,6 Dichlorophenyl 1,2 Oxazol 5 Ol

Development of Asymmetric Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives is a mature field, yet the development of enantioselective methods for producing chiral isoxazoles remains an area of active research. thieme-connect.com For 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol, which can exist as tautomers and potentially possess axial chirality due to the substituted phenyl ring, the development of asymmetric synthetic routes is a critical next step. Future research should focus on the following areas:

Chiral Catalysis: The use of chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the enantioselective construction of the isoxazole ring. thieme-connect.com For instance, a chiral quinine-catalyzed Michael addition followed by cyclization could be explored. thieme-connect.com The steric hindrance imposed by the 2,6-dichloro substitution pattern will likely necessitate the design of highly specific catalysts to achieve high enantioselectivity.

Chiral Auxiliaries: Employing chiral auxiliaries attached to one of the starting materials could direct the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary would provide the enantiomerically enriched target molecule.

Enzymatic Resolutions: Chemoenzymatic methods could be employed to resolve a racemic mixture of this compound. acs.org Lipases or other hydrolases could be screened for their ability to selectively acylate one enantiomer, allowing for the separation of the two.

A comparative table of potential asymmetric synthesis strategies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Chiral Catalysis | Atom economical, potential for high catalytic turnover. | Catalyst design for sterically hindered substrate. |

| Chiral Auxiliaries | Well-established methodology, predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Requires screening for a suitable enzyme, potential for low yields of the desired enantiomer. |

Advanced Spectroscopic Characterization for Complex Formation Studies

To understand the potential biological activity of this compound, it is crucial to study its interactions with biomolecules. Advanced spectroscopic techniques can provide detailed insights into the formation of complexes with proteins or other targets.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC), can be used to determine the three-dimensional structure of the compound and to map its binding interface when complexed with a protein. ipb.ptnumberanalytics.com These methods can identify the specific atoms involved in the interaction, providing valuable information for structure-activity relationship (SAR) studies.

X-ray Crystallography: Co-crystallization of this compound with a target protein can provide an atomic-level picture of the binding mode. researchgate.netnih.govspringernature.com This technique is invaluable for understanding the precise orientation of the ligand in the binding pocket and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Fluorescence Spectroscopy: Isoxazole derivatives can exhibit intrinsic fluorescence, which can be exploited to study binding events. researchgate.netnih.govnih.govmaynoothuniversity.ieacs.org Changes in the fluorescence intensity, emission wavelength, or polarization upon binding to a target can be used to determine binding affinities and kinetics.

Integration with Proteomic and Metabolomic Profiling Techniques

To elucidate the cellular effects of this compound, a systems-level understanding is required. Proteomic and metabolomic approaches can provide a global view of the changes in protein and metabolite levels in response to treatment with the compound.

Chemoproteomics: Photoaffinity labeling is a powerful technique to identify the protein targets of a small molecule in a complex biological system. nih.govbiorxiv.orgbohrium.com An isoxazole-based photo-cross-linker could be designed and used in chemoproteomic studies to identify the cellular binding partners of this compound.

Metabolomic Profiling: Isoxazole compounds have been shown to alter cellular metabolism. nih.gov Untargeted metabolomics can be used to identify changes in the levels of various metabolites in cells or tissues treated with this compound. This can provide insights into the metabolic pathways affected by the compound.

The integration of these "omics" technologies can help to build a comprehensive picture of the compound's mechanism of action and to identify potential biomarkers of its activity.

Exploration of Novel Reaction Pathways and Catalytic Applications

The isoxazole ring is a versatile heterocyclic system that can undergo various chemical transformations. sphinxsai.comresearchgate.netbohrium.comscilit.comchemicalbook.com The unique electronic properties of this compound could be harnessed for the development of novel reaction pathways and catalytic applications.

Ring-Opening Reactions: The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, leading to the formation of other valuable chemical scaffolds. researchgate.net Investigating the ring-opening reactions of this compound could lead to new synthetic methodologies.

Functionalization of the Isoxazole Ring: The isoxazole ring can be functionalized at various positions. bohrium.comscilit.com Exploring the derivatization of this compound could lead to the synthesis of new analogues with improved properties.

Catalytic Applications: The isoxazole moiety itself or its metal complexes could potentially act as catalysts in organic transformations. mdpi.comresearchgate.netijpcbs.com The electron-withdrawing nature of the dichlorophenyl group and the presence of the hydroxyl group could modulate the catalytic activity of the isoxazole core.

Future research into these unexplored avenues will be crucial to fully unlock the scientific and potentially therapeutic value of this compound.

Q & A

Q. What are the optimized synthetic routes for 3-(2,6-dichlorophenyl)-1,2-oxazol-5-ol, and how do reaction conditions influence yield?

The synthesis of dichlorophenyl-substituted oxazoles typically involves cyclocondensation of chlorinated precursors under controlled conditions. For analogs like 6-(2,6-dichlorophenyl)triazolo-thiadiazine derivatives, aqueous-alcohol media (e.g., propan-2-ol) at 60–80°C with catalytic acid/base agents yield >70% purity. Key parameters include:

Q. How is structural confirmation achieved for this compound?

Modern spectroscopic and chromatographic methods are essential:

- 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and oxazole ring carbons (δ 150–160 ppm) confirm substitution patterns .

- ESI-MS : Molecular ion peaks (e.g., m/z 434 [M+H]+) validate molecular weight .

- Elemental analysis : C, H, N, S content must align with theoretical values (e.g., C: 41.59%, N: 19.40%) .

Q. What are the baseline physicochemical properties (solubility, logP) critical for biological assays?

Experimental and computational tools like SwissADME predict:

- logP : ~2.8 (moderate lipophilicity, suitable for membrane penetration).

- Aqueous solubility : <0.1 mg/mL (requires DMSO/ethanol co-solvents) .

- Thermal stability : Decomposition >200°C (TGA data recommended) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. For analogs like sodium 6-(2,6-dichlorophenyl)triazolo-thiadiazine carboxylate:

Q. What computational strategies predict pharmacokinetic behavior and drug-likeness?

- ADME modeling : SwissADME evaluates bioavailability (e.g., 70% intestinal absorption) and cytochrome P450 interactions (CYP3A4 inhibition risk) .

- Molecular docking : Prioritizes targets (e.g., COX-2 for anti-inflammatory studies) by comparing binding affinities to celecoxib (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for the analog) .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

Comparative studies on dichlorophenyl vs. difluorophenyl oxazoles reveal:

- Antimicrobial activity : Dichloro derivatives show 2–4x higher MIC against S. aureus due to enhanced electrophilicity .

- Cytotoxicity : Chlorine atoms increase DNA intercalation potential (IC₅₀ = 12 µM vs. 28 µM for non-halogenated analogs) .

Methodological Best Practices

Q. What analytical techniques validate purity for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.